Hydroquinone, 2-methyl-3,5,6-tribromo-
CAS No.: 63884-43-5
Cat. No.: VC19399441
Molecular Formula: C7H5Br3O2
Molecular Weight: 360.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63884-43-5 |
|---|---|
| Molecular Formula | C7H5Br3O2 |
| Molecular Weight | 360.82 g/mol |
| IUPAC Name | 2,3,5-tribromo-6-methylbenzene-1,4-diol |
| Standard InChI | InChI=1S/C7H5Br3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h11-12H,1H3 |
| Standard InChI Key | JOOPFYJWVJXNHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C(=C1Br)O)Br)Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
Hydroquinone, 2-methyl-3,5,6-tribromo- is systematically named 2,3,5-tribromo-6-methylbenzene-1,4-diol. Its structure consists of a benzene ring substituted with hydroxyl groups at positions 1 and 4, bromine atoms at positions 3, 5, and 6, and a methyl group at position 2 . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 63884-43-5 |
| Molecular Formula | C₇H₅Br₃O₂ |
| Molecular Weight | 360.82 g/mol |
| IUPAC Name | 2,3,5-tribromo-6-methylbenzene-1,4-diol |
| InChI | InChI=1S/C7H5Br3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h11-12H,1H3 |
| SMILES | CC1=C(C(=C(C(=C1Br)O)Br)Br)O |
| Density | 2.387 g/cm³ |
| Boiling Point | 310.8°C |
The electron-withdrawing bromine substituents significantly influence its electronic structure, enhancing stability and altering reactivity compared to non-brominated hydroquinone .
Synthesis and Production
Synthetic Routes
The compound is typically synthesized via bromination of methyl-substituted hydroquinone derivatives. Key methods include:
Direct Bromination
Bromination of 2-methylhydroquinone using bromine (Br₂) or tribromide reagents in acidic media yields the tribrominated product. For example, tribromide-N-methyl-N-butylimidazolium bromide has been employed as a brominating agent .
Microwave-Assisted Cyclization
Recent advances involve microwave-promoted cyclization of trichloroacetate precursors, though this method is more commonly used for naphthoquinones .
Physicochemical Properties
Solubility and Stability
The compound is hydrophobic due to bromine and methyl groups, rendering it soluble in organic solvents (e.g., acetonitrile, ethyl acetate) but poorly soluble in water . Its stability under ambient conditions is moderate, with decomposition observed at temperatures exceeding 300°C .
Redox Behavior
Hydroquinone, 2-methyl-3,5,6-tribromo- exhibits reversible redox activity, transitioning between hydroquinone and quinone states. This property is critical in applications such as polymer stabilization and photography .
Chemical Reactivity and Applications
Organic Synthesis
The compound serves as a precursor in synthesizing complex brominated aromatics. For instance, it has been used to generate anthraquinones via Suzuki cross-coupling reactions .
Materials Science
Its redox activity makes it suitable for:
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Antioxidants: Inhibiting oxidative degradation in polymers.
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Flame Retardants: Bromine content enhances fire resistance in materials .
Mitochondrial Toxicity
In rat renal mitochondria, 2,3,5-(triglutathion-S-yl)hydroquinone (a related metabolite) inhibits respiratory chain activity, elevating state 4 respiration and causing tubular necrosis .
Epigenetic Effects
Hydroquinone derivatives demethylate DNA via Ten-Eleven Translocation 1 (TET1) activation, leading to 5-hydroxymethylcytosine formation—a mechanism linked to benzene toxicity .
Toxicological Profile
Acute Toxicity
| Endpoint | Findings |
|---|---|
| Renal Toxicity | Proximal tubular necrosis in rats (20 µmol/kg) |
| Genotoxicity | DNA strand breaks in HepG2 cells |
| Oxidative Stress | Glutathione depletion in HEK293 cells |
Environmental Impact
Hydroquinone, 2-methyl-3,5,6-tribromo- is toxic to aquatic organisms, with bioaccumulation potential due to its hydrophobicity . Microbial degradation pathways remain understudied.
Analytical Methods
Chromatography
High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification .
Spectroscopic Techniques
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Mass Spectrometry: ESI-MS confirms molecular weight (m/z 360.82) .
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NMR Spectroscopy: ¹H and ¹³C NMR resolve bromine and methyl substituents .
Current Research and Future Directions
Biomedical Applications
Exploration of brominated hydroquinones in anticancer therapies is emerging, leveraging their pro-oxidant and epigenetic modulatory effects .
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